molecular formula C32H34P2 B1601714 (1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane CAS No. 70223-77-7

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

Cat. No. B1601714
CAS RN: 70223-77-7
M. Wt: 480.6 g/mol
InChI Key: UZHMFQJEUXFZSS-VSGBNLITSA-N
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Description

The compound “(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane” is a type of organophosphorus compound. These compounds are commonly used in a variety of applications, including as ligands in coordination chemistry and as reagents in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound were not found, disubstituted cyclohexanes like this one are often synthesized through reactions that introduce the desired substituents onto the cyclohexane ring .


Physical And Chemical Properties Analysis

Without specific data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .

Scientific Research Applications

Catalytic Applications

  • Asymmetric Hydroformylation : This compound has been utilized as a chiral ligand in rhodium-catalyzed asymmetric hydroformylation, showing significant stereoselectivity (Hayashi et al., 1979).
  • Catalyst Activity in Methyl Propanoate Production : It has also shown remarkable differences in catalyst activity and selectivity in the production of methyl propanoate versus CO−ethylene copolymer with a series of palladium complexes (Knight et al., 2000).
  • Catalytic Activity in Allylic Alkylation : This compound has been used in palladium(II) complexes for catalytic activity in allylic alkylation (Sauthier et al., 2000).

Chiral Recognition and Hydrogenation

  • Chiral Recognition in Catalytic Hydrogenation : It's been applied in cationic rhodium(I) complexes for chiral recognition in the catalytic hydrogenation of α-acylaminoacrylic acids (Kashiwabara et al., 1980).
  • Asymmetric Hydrogenation of Ketones : Ruthenium complexes using this compound have been effective in the asymmetric hydrogenation of ketones (Doherty et al., 2007).

Structural and Chemical Properties

  • Study of Carbon Monoxide Insertion : The compound has been studied for its role in the carbon monoxide insertion into a platinum(II) carbon σ-bond (Bennett & Rokicki, 1983).
  • Synthesis and Structural Characterization : Its synthesis, structural characterization, and applications in various chemical reactions have been extensively documented, such as in the formation of 1,2-dioxanes (Nishino et al., 1991).

Other Applications

  • Asymmetric Transfer Hydrogenation : The compound's role in asymmetric transfer hydrogenation has been explored (Gao et al., 1996).
  • Use in Photoreduction of Nitrogen : It's been employed in the photoreduction of molecular nitrogen using specific complexes (Dziȩgielewski et al., 1997).

Future Directions

The future directions for research and application of this compound would depend on its specific properties and uses. Organophosphorus compounds are a broad and active area of research, with potential applications in areas ranging from medicine to materials science .

properties

IUPAC Name

[(1S,2S)-2-(diphenylphosphanylmethyl)cyclohexyl]methyl-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34P2/c1-5-17-29(18-6-1)33(30-19-7-2-8-20-30)25-27-15-13-14-16-28(27)26-34(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-12,17-24,27-28H,13-16,25-26H2/t27-,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHMFQJEUXFZSS-VSGBNLITSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)CP(C2=CC=CC=C2)C3=CC=CC=C3)CP(C4=CC=CC=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H34P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20505183
Record name [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-(+)-1,2-Bis(diphenylphosphinomethyl)cyclohexane

CAS RN

70223-77-7
Record name [(1S,2S)-Cyclohexane-1,2-diylbis(methylene)]bis(diphenylphosphane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20505183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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